ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate is a piperazine derivative featuring a benzyl-substituted indole moiety linked to the piperazine ring via a carbonyl group. This compound belongs to a class of molecules where the piperazine scaffold is functionalized with aromatic or heteroaromatic groups, often to modulate pharmacokinetic properties or enhance receptor binding . The benzyl group at the indole N1 position may influence lipophilicity and metabolic stability, while the ethyl carboxylate at the piperazine N1 position serves as a common protecting group or pharmacokinetic modifier .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-(1-benzylindole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H25N3O3/c1-2-29-23(28)25-14-12-24(13-15-25)22(27)20-17-26(16-18-8-4-3-5-9-18)21-11-7-6-10-19(20)21/h3-11,17H,2,12-16H2,1H3 |
InChI Key |
GITUQXDNLRKDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Coupling with Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to a range of biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Ethyl 4-(Indol-2-ylcarbonyl)piperazine-1-carboxylate
- Structure : Differs in the substitution position (indol-2-yl vs. indol-3-yl) and lacks the benzyl group at the indole N1 position.
- Properties: Reduced steric bulk compared to the target compound.
- Synthesis : Prepared via amidation of piperazine with indole-2-carboxylic acid derivatives .
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazine-1-carboxylate
- Structure : Incorporates a 2-methylindole and a pyridinylmethyl group instead of benzyl.
- The methyl group on the indole may enhance metabolic stability .
Variations in the Linker Region
Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate (304f)
- Structure : Replaces the carbonyl linker with a propyl chain.
- Properties : The alkyl linker increases flexibility and hydrophobicity, which may reduce hydrogen-bonding capacity compared to the acyl-linked target compound. This could diminish binding affinity to rigid enzyme active sites .
Ethyl 4-(2-Thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate
- Structure: Features a thienopyrimidine-sulfanylacetyl group instead of indole-carbonyl.
Functional Group Modifications
Ethyl 4-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely employs amidation or coupling reactions similar to those in and , where tert-butyl protection and HOAt/EDCI-mediated couplings are used .
- Biological Activity : Piperazine-indole hybrids are frequently explored for CNS targets. The benzyl group in the target compound may enhance blood-brain barrier penetration compared to unsubstituted indoles .
- Structure-Activity Relationships (SAR) :
Biological Activity
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1190266-11-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 391.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound exhibits its biological activity primarily through interactions with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in numerous physiological processes.
Anticancer Activity
Recent studies have indicated that compounds related to this structure possess significant anticancer properties. For instance, derivatives with similar indole-based scaffolds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.
- In Vivo Studies : In a study involving leukemic P388 cancer models in mice, compounds structurally related to this compound showed dose-dependent survival benefits at doses up to 200 mg/kg .
- Cell Line Studies : The compound was tested against various human cancer cell lines, revealing cytotoxic effects characterized by an IC value of approximately 0.40 μM against specific cancer types .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells; inhibits cell proliferation. |
| Antitumor Effects | Enhances survival rates in animal models of leukemia. |
| Mechanistic Insights | Inhibits tubulin polymerization; induces cell cycle arrest. |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Study on Tubulin Inhibition : A recent publication highlighted that related compounds could effectively inhibit tubulin polymerization through binding at the colchicine site, leading to significant antitumor activity .
- Mechanisms of Apoptosis Induction : Research has demonstrated that these compounds increase reactive oxygen species (ROS) levels and alter mitochondrial membrane potential, which are critical factors in apoptosis .
- Selectivity for Cancer Cells : Compounds were shown to exhibit selectivity towards cancer cells over healthy cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
